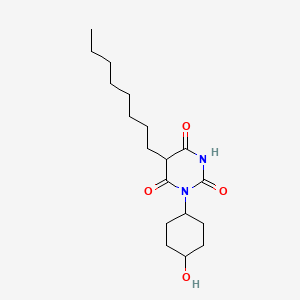
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is a synthetic organic compound belonging to the barbiturate family. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound features a unique structure with a hydroxycyclohexyl group and an octyl chain, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid typically involves the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with diethyl malonate in the presence of a base, such as sodium ethoxide, to form barbituric acid.
Introduction of the Octyl Group: The octyl group can be introduced via alkylation of the barbituric acid core using octyl bromide in the presence of a strong base like potassium carbonate.
Addition of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group is introduced through a nucleophilic substitution reaction, where 4-hydroxycyclohexylamine reacts with the octylbarbituric acid intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 1-(4-Ketocyclohexyl)-5-octylbarbituric acid.
Reduction: Formation of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric alcohol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxy group.
科学研究应用
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid involves its interaction with the central nervous system. It likely acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, leading to sedative and hypnotic effects. The hydroxycyclohexyl and octyl groups may influence its binding affinity and selectivity for different receptor subtypes.
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Amobarbital: Used for its intermediate-acting sedative properties.
Uniqueness
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the hydroxycyclohexyl group and the octyl chain could potentially enhance its lipophilicity and receptor binding characteristics, making it a valuable compound for further research and development.
属性
CAS 编号 |
4101-98-8 |
|---|---|
分子式 |
C18H30N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-(4-hydroxycyclohexyl)-5-octyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H30N2O4/c1-2-3-4-5-6-7-8-15-16(22)19-18(24)20(17(15)23)13-9-11-14(21)12-10-13/h13-15,21H,2-12H2,1H3,(H,19,22,24) |
InChI 键 |
VJWDELPKRRZFTM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
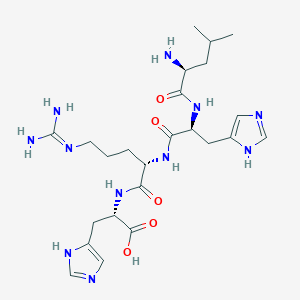

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
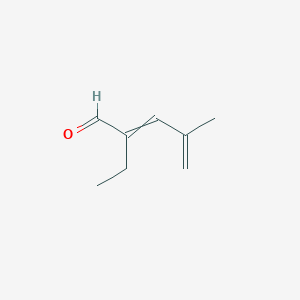
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
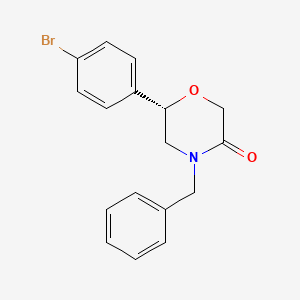
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
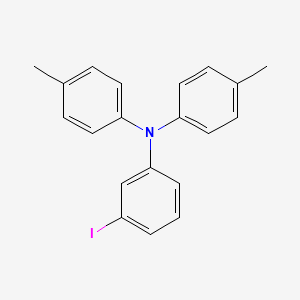
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
